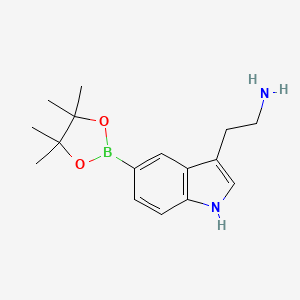
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in the development of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole boronic acid is reacted with a pinacol ester under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form the corresponding borane or boronate species.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or boronates.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The indole moiety can interact with various biological receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different aromatic structure.
3-(2-Aminoethyl)-1H-indole-5-boronic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.
Indole-3-boronic Acid Pinacol Ester: A related compound with a different substitution pattern on the indole ring.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is unique due to its combination of an indole moiety and a boronic ester group, providing a versatile platform for chemical modifications and biological interactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H23BN2O2 |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)12-5-6-14-13(9-12)11(7-8-18)10-19-14/h5-6,9-10,19H,7-8,18H2,1-4H3 |
InChI Key |
MZARFUHPFVMPKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















